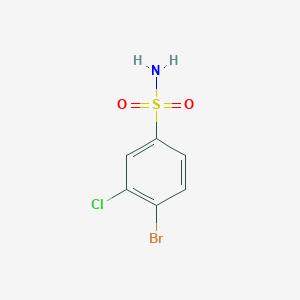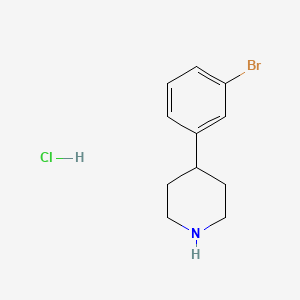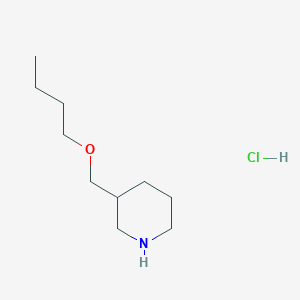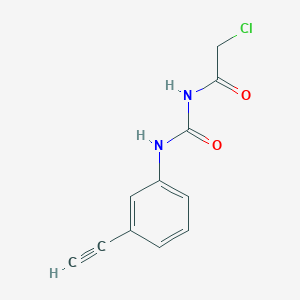
3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Urea Derivatives in Medicinal Chemistry
Urea derivatives, such as 1-Aryl 3-(2-chloroethyl) ureas (CEUs), have shown potential as antineoplastic agents. A study highlighted that a potent CEU derivative was equally cytotoxic to drug-resistant and parental tumor cell lines, suggesting its usefulness in treating cancers resistant to conventional anticancer drugs (R. C.-Gaudreault et al., 2004). This indicates the broad therapeutic potential of urea derivatives in overcoming drug resistance, a significant challenge in cancer therapy.
Urea-Based Ligands in Anion Coordination Chemistry
Urea-based ligands have been explored for their anion coordination chemistry, which is crucial for various applications, including sensor design and environmental remediation. For example, N-(2,4-dimethylphenyl)-N′-(3-pyridy1)urea and its derivatives have been shown to form complexes with oxo-anions, demonstrating the utility of urea derivatives in creating specific anion-binding motifs (Biao Wu et al., 2007).
Urea in Nonlinear Optical Materials
Urea derivatives have also been investigated for their potential in nonlinear optical (NLO) applications. The formation of polar crystals from urea-based compounds, which exhibit a strong second harmonic generation (SHG) response, underscores the relevance of urea derivatives in the development of new materials for optical technologies (M. Ohkita et al., 2001).
Synthesis and Catalysis
Urea derivatives play a significant role in synthesis and catalysis, offering environmentally friendly alternatives to hazardous chemicals. For instance, chloroacetic acid has been used as a catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives from urea, showcasing the utility of urea derivatives in facilitating efficient and green chemical reactions (Yang Yu et al., 2007).
Environmental Applications
In environmental science, urea derivatives such as triclocarban have been analyzed for their occurrence and impact in aquatic environments. Advanced analytical methods have been developed to detect these compounds at trace levels, emphasizing the importance of monitoring and understanding the environmental fate of urea derivatives (R. Halden & Daniel H. Paull, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-[(3-ethynylphenyl)carbamoyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-8-4-3-5-9(6-8)13-11(16)14-10(15)7-12/h1,3-6H,7H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQBTWUFOXXOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




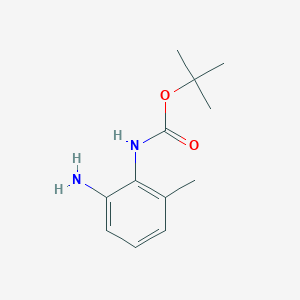

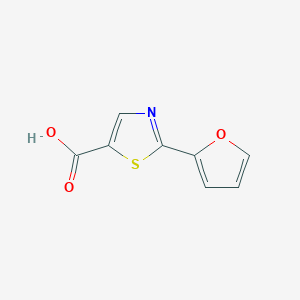
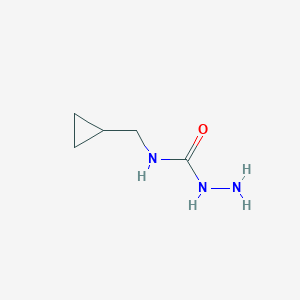
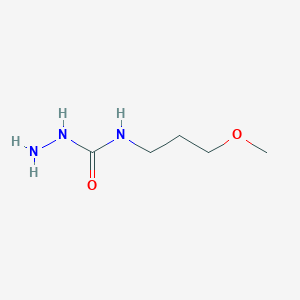
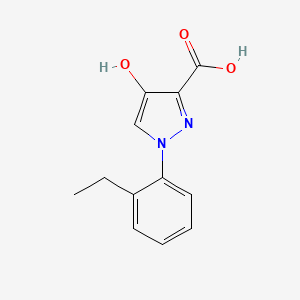

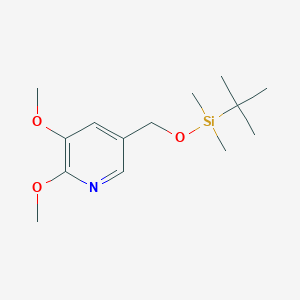
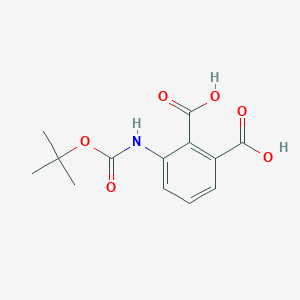
![6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1521642.png)
